4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a chemical compound belonging to the class of thiazolo[3,2-a]pyrimidines
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two critical biochemical pathways involved in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The inhibition of SDH and the subsequent disruption of the citric acid cycle and the electron transport chain lead to a decrease in ATP production. This results in energy deprivation within the cell, leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the presence of strong electron-withdrawing groups may enhance the compound’s effect against certain bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials, such as 4-fluorobenzamide and thiazolo[3,2-a]pyrimidin-6-ol, under acidic or basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the fused thiazolo[3,2-a]pyrimidine ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study various biological processes. Its potential as a probe or inhibitor in biochemical assays makes it a useful tool for understanding enzyme mechanisms and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It can be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-6-ol
4-Fluorobenzamide
Thiazolo[3,2-a]pyrimidin-5-one
Uniqueness: 4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and the fused thiazolo[3,2-a]pyrimidine ring system. This combination of features contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIPIQZGIQMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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